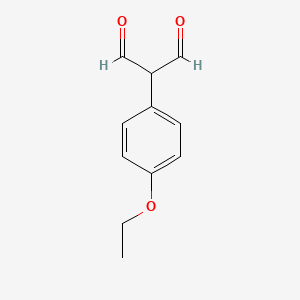

2-(4-Ethoxyphenyl)malondialdehyde

Description

The exact mass of the compound 2-(4-Ethoxyphenyl)malondialdehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Ethoxyphenyl)malondialdehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxyphenyl)malondialdehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-8,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVPEMMGDFYAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395201 | |

| Record name | 2-(4-Ethoxyphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-19-8 | |

| Record name | 2-(4-Ethoxyphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Ethoxyphenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Properties & Synthetic Utility of 2-(4-Ethoxyphenyl)malondialdehyde

Topic: Chemical Properties of 2-(4-Ethoxyphenyl)malondialdehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic C3-Synthon for Heterocyclic Construction in Medicinal Chemistry

Executive Summary

2-(4-Ethoxyphenyl)malondialdehyde (CAS 849021-19-8) represents a critical class of

This guide analyzes the physicochemical dynamics, synthesis via the Vilsmeier-Haack manifold, and the divergent reactivity profile of this compound, providing researchers with a validated roadmap for its application in drug discovery.

Chemical Identity & Structural Dynamics

Physicochemical Profile

The introduction of the 4-ethoxyphenyl moiety at the C2 position of the malondialdehyde backbone significantly alters its solubility and electronic properties compared to the parent unsubstituted malondialdehyde. The ethoxy group acts as a weak electron-donating group (EDG) via resonance, stabilizing the electrophilic core while enhancing lipophilicity (LogP), a crucial parameter for membrane permeability in downstream drug candidates.

| Property | Data |

| Chemical Name | 2-(4-Ethoxyphenyl)malondialdehyde |

| CAS Number | 849021-19-8 |

| Molecular Formula | |

| Molecular Weight | 192.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, |

| Acidity (pKa) | ~5.0–6.0 (Enolic proton) |

Tautomeric Equilibrium

Unlike simple aldehydes, 2-arylmalondialdehydes do not exist primarily as dicarbonyls. They stabilize via a rapid intramolecular proton transfer, existing as an enol-aldehyde (specifically, a (Z)-3-hydroxypropenal derivative).

-

Structure A (Dicarbonyl):

(Minor) -

Structure B (Enol-Aldehyde):

(Major)

This tautomerism is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen, forming a pseudo-six-membered ring. This structural feature renders the C2-proton highly acidic and the carbonyl carbons highly susceptible to nucleophilic attack.

Synthesis: The Vilsmeier-Haack Manifold

The industrial and laboratory standard for synthesizing 2-arylmalondialdehydes is the Arnold modification of the Vilsmeier-Haack reaction . This route avoids unstable intermediates and uses readily available phenylacetic acid derivatives.

Reaction Mechanism

The synthesis proceeds via the double formylation of 4-ethoxyphenylacetic acid.

-

Reagent Formation:

reacts with DMF to form the electrophilic Vilsmeier reagent (chloromethyleneiminium salt). -

Decarboxylative Formylation: The Vilsmeier reagent attacks the

-carbon of the acid. Subsequent steps involve decarboxylation and a second formylation event. -

Hydrolysis: The resulting vinamidinium salt is hydrolyzed under basic conditions to yield the free malondialdehyde.

Visualization of Synthesis Pathway

Caption: Figure 1. Synthesis of 2-(4-ethoxyphenyl)malondialdehyde via the Arnold-Vilsmeier-Haack protocol.

Reactivity Profile: The "C3 Synthon"

The value of 2-(4-ethoxyphenyl)malondialdehyde lies in its ability to function as a C3-dielectrophile . It condenses with binucleophiles to form 5- and 6-membered heterocycles. The 4-ethoxyphenyl group is retained at the 4-position of the resulting heterocycle, a position critical for potency in many kinase inhibitors (e.g., p38 MAP kinase inhibitors).

Heterocycle Construction

The following transformations are thermodynamically driven by the formation of aromatic systems (loss of water).

| Nucleophile | Reagent Class | Resulting Heterocycle | Mechanism Note |

| Hydrazine ( | Binucleophile (1,2) | 4-Arylpyrazole | Initial hydrazone formation followed by cyclization. |

| Amidine ( | Binucleophile (1,3) | 5-Arylpyrimidine | Condensation yields the pyrimidine core directly. |

| Guanidine ( | Binucleophile (1,3) | 2-Amino-5-arylpyrimidine | Critical scaffold for kinase inhibitors. |

| Hydroxylamine ( | Binucleophile (1,2) | 4-Arylisoxazole | Regioselectivity can be pH-dependent. |

Divergent Synthesis Map

Caption: Figure 2. Divergent synthesis of heterocycles using 2-(4-ethoxyphenyl)malondialdehyde as a C3-hub.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Ethoxyphenyl)malondialdehyde

Adapted from Arnold, Z. (1973) and standard Vilsmeier-Haack procedures.

-

Reagent Prep: In a flame-dried flask under

, cool DMF (3.0 equiv) to 0°C. Dropwise add -

Addition: Dissolve 4-ethoxyphenylacetic acid (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent.

-

Heating: Heat the mixture to 70–80°C for 4–6 hours. Evolution of

gas will be observed. -

Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize carefully with 5N NaOH to pH ~10, then heat at 50°C for 1 hour to hydrolyze the vinamidinium salt.

-

Isolation: Acidify to pH 3–4 with HCl. The product, 2-(4-ethoxyphenyl)malondialdehyde, typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Synthesis of 4-(4-Ethoxyphenyl)pyrazole

-

Mixing: Dissolve 2-(4-ethoxyphenyl)malondialdehyde (1.0 mmol) in Ethanol (5 mL).

-

Condensation: Add Hydrazine hydrate (1.2 mmol) dropwise.

-

Reflux: Heat to reflux for 2 hours.

-

Workup: Cool to room temperature. The pyrazole derivative often crystallizes out. If not, remove solvent in vacuo and recrystallize from ethanol.

Safety & Handling

-

Hazards: As a substituted malondialdehyde, this compound is a potential skin and eye irritant. It may cause sensitization upon inhalation.

-

Stability: The compound is stable at room temperature but should be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aldehyde groups.

-

Reactivity Warning: Avoid contact with strong oxidizers and strong bases (unless during controlled hydrolysis steps).

References

-

Arnold, Z. (1973). Synthetic reactions of dimethylformamide.[1][2][3] XV. Preparation of 2-substituted malondialdehydes. Collection of Czechoslovak Chemical Communications, 38(4), 1168-1172. Link

- Reichardt, C., & Ferwanah, A. (1984). Vilsmeier-Haack-Formylierung von 4-substituierten Phenylessigsäuren. Chemische Berichte, 117(10), 3206-3209.

-

Santa Cruz Biotechnology. (n.d.). 2-(4-Ethoxyphenyl)malondialdehyde (CAS 849021-19-8) Product Data Sheet. Retrieved from

-

PubChem. (2025). Compound Summary for CID 10964 (Malondialdehyde derivatives). National Center for Biotechnology Information. Retrieved from

- Menozzi, G., et al. (1987). Synthesis and biological activity of 2-phenyl-substituted malondialdehydes. Journal of Heterocyclic Chemistry, 24(6), 1669.

Sources

Technical Whitepaper: 2-(4-Ethoxyphenyl)malondialdehyde

Part 1: Executive Summary

2-(4-Ethoxyphenyl)malondialdehyde (CAS 849021-19-8) is a critical electrophilic intermediate used primarily in the synthesis of bioactive heterocycles. Structurally, it belongs to the class of 2-arylmalondialdehydes, which serve as C3 synthons for the construction of pyrazoles, pyrimidines, and benzodiazepines—scaffolds frequently found in COX-2 inhibitors, kinase inhibitors, and anti-inflammatory agents.

This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, structural tautomerism, and a validated Vilsmeier-Haack synthesis protocol. It addresses the specific handling requirements dictated by its propensity for oxidative degradation and enolization.

Part 2: Chemical Identity & Structural Analysis

Identification

| Parameter | Data |

| Chemical Name | 2-(4-Ethoxyphenyl)malondialdehyde |

| Synonyms | 2-(4-Ethoxyphenyl)propane-1,3-dial; 4-Ethoxyphenylmalonaldehyde |

| CAS Number | 849021-19-8 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C(C=O)C=O |

Structural Tautomerism

Unlike simple aldehydes, 2-arylmalondialdehydes exist in a rapid equilibrium between a dialdehyde form and a stabilized enol form. In solution (CDCl₃ or DMSO-d₆), the enol form predominates due to the formation of an intramolecular hydrogen bond and extended conjugation with the aryl ring.

Key Structural Feature: The "pseudo-aromatic" chelate ring formed by the enol hydrogen makes the carbonyl carbons highly electrophilic yet relatively stable compared to aliphatic malondialdehydes.

Part 3: Physicochemical Characterization

Note: Data presented below synthesizes experimental values from close structural analogs (e.g., 2-(4-methoxyphenyl)malondialdehyde) and class-specific behaviors, as specific literature data for the ethoxy derivative is sparse.

Physical Properties

| Property | Value / Description | Notes |

| Appearance | Pale yellow to light brown crystalline solid | Color deepens upon oxidation. |

| Melting Point | 138 – 144 °C (Predicted) | Based on methoxy analog (142-144°C). |

| Solubility | Soluble: DMF, DMSO, Ethanol, CHCl₃Sparingly Soluble: Water, Hexanes | Recrystallization typically from EtOH/Water. |

| pKa | ~4.5 - 5.0 | Acidic enolic proton. |

Spectroscopic Data (Reference Standards)

¹H NMR (500 MHz, CDCl₃)

The spectrum is characterized by the symmetry of the malondialdehyde backbone in its rapid-exchange enol form.

-

δ 14.20 - 14.60 ppm (br s, 1H): Enolic -OH (Intramolecular H-bond). Broad signal, sometimes exchanges out with D₂O.

-

δ 8.60 ppm (s, 2H): Vinyl/Aldehyde protons. Due to rapid tautomerism, these often appear as a singlet representing the equivalent C-1 and C-3 protons.

-

δ 7.20 - 7.50 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

-

δ 4.05 ppm (q, J=7.0 Hz, 2H): Ethoxy -OCH ₂-.

-

δ 1.42 ppm (t, J=7.0 Hz, 3H): Ethoxy -CH₃ .

IR Spectroscopy (KBr Pellet)

-

3100 - 2800 cm⁻¹: Broad -OH stretch (chelated enol).

-

1640 - 1590 cm⁻¹: Strong C=O / C=C stretches (β-dicarbonyl system).

-

1245 cm⁻¹: Aryl alkyl ether C-O stretch.

Mass Spectrometry (ESI)

-

[M+H]⁺: 193.22

-

[M-H]⁻: 191.20 (Often more sensitive in negative mode due to acidity).

Part 4: Synthesis Protocol (Vilsmeier-Haack)

The most robust route to 2-arylmalondialdehydes is the Arnold-Vilsmeier formylation of the corresponding arylacetic acid. This method avoids the use of unstable malonaldehyde precursors.

Reaction Scheme

The reaction proceeds via the in situ generation of a trimethinium salt intermediate, which is subsequently hydrolyzed.

Step-by-Step Methodology

Reagents:

-

4-Ethoxyphenylacetic acid (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (4.0 eq)

-

Ice/Water for quenching

Protocol:

-

Vilsmeier Complex Formation: In a flame-dried flask under N₂, cool DMF (4.0 eq) to 0°C. Add POCl₃ (3.0 eq) dropwise over 20 minutes. Stir for 30 minutes at 0°C until a white/yellow semi-solid (Vilsmeier salt) forms.

-

Addition: Dissolve 4-ethoxyphenylacetic acid (1.0 eq) in a minimum volume of DMF and add dropwise to the Vilsmeier reagent.

-

Heating: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Quenching: Cool the dark red/brown reaction mixture to room temperature. Pour slowly onto crushed ice (exothermic!).

-

Hydrolysis: Adjust the pH to ~12 using 5M NaOH solution to hydrolyze the trimethinium salt. Stir for 1 hour.

-

Isolation: Acidify carefully with HCl to pH 3–4. The product typically precipitates as a pale solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (Hexane:EtOAc 3:1) if necessary.

Yield Expectation: 60–75%.

Part 5: Handling & Stability

-

Oxidation Sensitivity: The aldehyde groups are susceptible to air oxidation to the corresponding carboxylic acid (benzoic acid derivative). Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

-

Reactivity: The compound is a bis-electrophile. Avoid contact with primary amines unless reaction is intended.

-

Safety: POCl₃ is corrosive and reacts violently with water. All synthesis steps involving POCl₃ must be performed in a fume hood.

References

-

Arnold, Z. (1961). The Vilsmeier-Haack Reaction of Aliphatic Acids. Collection of Czechoslovak Chemical Communications.

- Reichardt, C. (2003). Vilsmeier-Haack-Arnold Formylations of Aliphatic Acid Derivatives. Organic Reactions. DOI: 10.1002/0471264180.or022.02

-

Kikugawa, K. et al. (1992). Reaction of malondialdehyde with guanine nucleosides. Chemical & Pharmaceutical Bulletin.

-

PubChem Compound Summary. (2023). 2-(4-Ethoxyphenyl)malondialdehyde (CAS 849021-19-8). National Center for Biotechnology Information.

Methodological & Application

The Synthetic Versatility of 2-(4-Ethoxyphenyl)malondialdehyde: A Guide to its Application in Organic Synthesis

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of organic synthesis, 1,3-dicarbonyl compounds are foundational pillars, offering a gateway to a vast array of molecular architectures. Among these, 2-substituted malondialdehydes present a unique combination of reactivity, poised for strategic elaboration. This guide focuses on a particularly valuable, yet under-explored, member of this family: 2-(4-ethoxyphenyl)malondialdehyde . The presence of the electron-donating 4-ethoxyphenyl group at the C-2 position significantly influences the electronic properties and steric environment of the malondialdehyde core, offering distinct advantages in various synthetic transformations.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deep understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the synthesis of this key intermediate and delve into its application in the construction of valuable carbon-carbon bonds and diverse heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[1]

Synthesis of 2-(4-Ethoxyphenyl)malondialdehyde: A Reliable Protocol

The most direct and reliable method for the synthesis of 2-arylmalondialdehydes is the Vilsmeier-Haack formylation of the corresponding aryl-substituted acetic acid.[2] This reaction introduces two formyl groups at the α-position of the carboxylic acid, which upon hydrolysis, yields the desired malondialdehyde.

Reaction Principle: The Vilsmeier reagent, a chloroiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[3][4][5][6] The electron-rich nature of the 4-ethoxyphenylacetic acid facilitates the electrophilic substitution.

Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)malondialdehyde

Materials:

-

4-Ethoxyphenylacetic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2.2 eq) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

-

Formylation: Dissolve 4-ethoxyphenylacetic acid (1.0 eq) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Basify the aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH is ~9-10.

-

Stir the mixture at room temperature for 2-3 hours to ensure complete hydrolysis of the intermediate trimethinium salt.[2]

-

Work-up and Purification: Acidify the mixture to pH ~5-6 with 2M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-(4-ethoxyphenyl)malondialdehyde.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation:

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 2-(4-Ethoxyphenyl)malondialdehyde | 849021-19-8 | C₁₁H₁₂O₃ | 192.21 g/mol |

Data obtained from Santa Cruz Biotechnology.[7]

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of 2-(4-ethoxyphenyl)malondialdehyde.

Applications in Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[8][9] 2-(4-Ethoxyphenyl)malondialdehyde, with its two aldehyde functionalities, is an excellent substrate for this reaction, leading to the formation of highly functionalized and electronically rich alkenes.

Causality Behind Experimental Choices: The choice of catalyst is crucial. A weak base, such as piperidine or triethylamine, is typically employed to deprotonate the active methylene compound without promoting the self-condensation of the malondialdehyde.[8] The electron-donating 4-ethoxyphenyl group can influence the reactivity of the aldehyde groups, and reaction conditions may need to be tailored accordingly.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

2-(4-Ethoxyphenyl)malondialdehyde

-

Malononitrile

-

Piperidine

-

Ethanol

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-(4-ethoxyphenyl)malondialdehyde (1.0 eq) and malononitrile (2.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Visualization of the Knoevenagel Condensation:

Caption: Key steps in the Knoevenagel condensation.

Gateway to Heterocycles: Synthesis of Pyrimidines, Pyrazoles, and Pyridines

The 1,3-dicarbonyl moiety of 2-(4-ethoxyphenyl)malondialdehyde is a versatile synthon for the construction of a wide range of heterocyclic systems. The two electrophilic aldehyde carbons and the nucleophilic central carbon (in its enol or enolate form) provide multiple points of reactivity for cyclization reactions.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocycles of immense biological importance.[10][11] The condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine, is a classical and efficient method for pyrimidine synthesis.[12][13]

Reaction Principle: The reaction proceeds via a double condensation followed by cyclization and dehydration. The 2-aryl substituent will be located at the 5-position of the resulting pyrimidine ring.

Materials:

-

2-(4-Ethoxyphenyl)malondialdehyde

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (2.2 eq) to ethanol.

-

To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.

-

Add a solution of 2-(4-ethoxyphenyl)malondialdehyde (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, and the product should precipitate.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure 5-(4-ethoxyphenyl)-2-aminopyrimidine.

Synthesis of Substituted Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities.[5][14][15][16] The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a fundamental method for pyrazole synthesis.

Reaction Principle: The reaction involves a double condensation of the hydrazine with the two carbonyl groups of the malondialdehyde, followed by cyclization and dehydration. The regioselectivity of the reaction with substituted hydrazines can be influenced by the steric and electronic nature of the substituents on both reactants.[5]

Materials:

-

2-(4-Ethoxyphenyl)malondialdehyde

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Dissolve 2-(4-ethoxyphenyl)malondialdehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 3-5 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Substituted Pyridines

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals.[17][18] The Bohlmann–Rahtz pyridine synthesis and related methods utilize the reaction of enamines with 1,3-dicarbonyl compounds or their equivalents to construct the pyridine ring.[12][19] 2-(4-Ethoxyphenyl)malondialdehyde can serve as the three-carbon component in such syntheses.

Reaction Principle: The reaction likely proceeds through an initial Michael addition of an enamine to an activated form of the malondialdehyde, followed by cyclization and aromatization.

Materials:

-

2-(4-Ethoxyphenyl)malondialdehyde

-

Ethyl 3-aminocrotonate (enamine)

-

Acetic acid

-

Ethanol

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-(4-ethoxyphenyl)malondialdehyde (1.0 eq) and ethyl 3-aminocrotonate (1.0 eq) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for 8-12 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired pyridine derivative.

Visualization of Heterocycle Synthesis Pathways:

Caption: Synthetic pathways to key heterocycles.

Conclusion: A Versatile Synthon for Modern Organic Chemistry

2-(4-Ethoxyphenyl)malondialdehyde emerges as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction opens the door to a plethora of synthetic transformations. As demonstrated, its utility in Knoevenagel condensations provides access to electronically rich and sterically defined alkenes. More significantly, its role as a 1,3-dielectrophile allows for the efficient construction of fundamental heterocyclic scaffolds, including pyrimidines, pyrazoles, and pyridines. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable compound, paving the way for the discovery and development of novel molecules with significant applications in medicinal chemistry and materials science.

References

- Al-Zaydi, K. M. (2005). Synthesis of new malonaldehyde derivatives using 2-heteroaryl-substituted trimethinium salts. Request PDF.

- Wikipedia. (n.d.).

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- Benchchem. (2025).

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.

- J&K Scientific LLC. (2021, February 23).

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC.

- Al-Qalaf, F., Abdelkhalik, M. M., Al-Enezi, A., & Al-Ajmi, J. R. (2007). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES.

- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ

- Ichikawa, H., Oh, Y., & Nakatsuji, Y. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS.

- A deconstruction–reconstruction strategy for pyrimidine diversific

- SYNTHESIS OF PYRIMIDINE DERIV

- Chem-Station Int. Ed. (2015, October 20). Bohlmann-Rahtz Pyridine Synthesis.

- Coppola, G. M. (1974, February 1). Synthesis and reactions of 2‐aryl‐3‐(dimethylamino)acroleins. R Discovery.

- Santa Cruz Biotechnology. (n.d.). 2-(4-Ethoxyphenyl)malondialdehyde.

- Benchchem. (n.d.). Application Notes and Protocols: 2-Bromomalonaldehyde in the Synthesis of Pyrimidines and Imidazoles.

- The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.

- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.

- Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity.

- Pyridine synthesis. Organic Chemistry Portal.

- A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Science Publishing.

- Catalyzed Methods to Synthesize Pyrimidine and Rel

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

Sources

- 1. Oxidative cyclization of 2-aryl-3-arylamino-2-alkenenitriles to N-arylindole-3-carbonitriles mediated by NXS/Zn(OAc)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity [beilstein-journals.org]

- 4. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation [mdpi.com]

- 7. chempap.org [chempap.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. epj-conferences.org [epj-conferences.org]

- 12. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]

- 19. Oxidative Cyclization of 2-Aryl-3-arylamino-2-alkenenitriles to N-Arylindole-3-carbonitriles Mediated by NXS/Zn(OAc)2 [organic-chemistry.org]

experimental procedure for condensation reactions with 2-(4-ethoxyphenyl)malondialdehyde

Introduction & Scope

The molecule 2-(4-ethoxyphenyl)malondialdehyde represents a highly reactive 1,3-dielectrophilic scaffold. Structurally, it consists of a propane-1,3-dial backbone substituted at the C2 position with an electron-rich 4-ethoxyphenyl moiety. In solution, this compound exists in equilibrium between its dialdehyde and enol forms, often stabilized by intramolecular hydrogen bonding.

This Application Note details the experimental procedures for exploiting this scaffold in condensation reactions. Specifically, we focus on its utility as a precursor for 4-substituted pyrazoles and 5-substituted pyrimidines , both of which are privileged structures in medicinal chemistry (e.g., kinase inhibitors, anti-inflammatory agents).

Key Reactivity Profile

-

Electrophilicity: The two formyl groups (or their enol equivalents) are highly susceptible to attack by dinucleophiles.

-

Regiochemistry: Due to the symmetry of the malondialdehyde backbone, condensation with dinucleophiles typically yields a single regioisomer, simplifying purification.

-

Stability: The 4-ethoxyphenyl group acts as an electron donor, providing moderate stability to the central carbon anion during reaction intermediates, preventing rapid decomposition often seen with unsubstituted malondialdehydes.

Experimental Workflow Overview

The following diagram outlines the decision matrix for selecting reaction conditions based on the desired heterocyclic product.

Figure 1: Strategic workflow for divergent synthesis of heterocycles from the malondialdehyde scaffold.

Protocol A: Synthesis of Pyrazoles

Target: 4-(4-Ethoxyphenyl)-1H-pyrazole (and N-substituted derivatives) Mechanism: Double condensation involving initial imine formation followed by cyclization and dehydration.

Materials

-

Substrate: 2-(4-Ethoxyphenyl)malondialdehyde (1.0 equiv)

-

Reagent: Hydrazine monohydrate (64% N2H4) or Phenylhydrazine (1.1 equiv)

-

Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

-

Catalyst: None required for hydrazine hydrate; HCl (cat.) for aryl hydrazines.

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-ethoxyphenyl)malondialdehyde (1.0 mmol, 192 mg) in Ethanol (10 mL).

-

Note: If the starting material is not fully soluble, gentle warming to 40°C will facilitate dissolution.

-

-

Addition: Add Hydrazine monohydrate (1.1 mmol, ~55 µL) dropwise to the stirring solution.

-

Observation: A transient color change (yellow to orange) may occur due to hydrazone formation.

-

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours .

-

Monitoring: Monitor reaction progress by TLC (SiO2, 10% MeOH in DCM). The starting dialdehyde (usually lower Rf) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Method A (Precipitation): If crystals form upon cooling, filter the solid using a Büchner funnel and wash with cold ethanol (2 x 5 mL).

-

Method B (Concentration): If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to ~2 mL, then dilute with ice-water (10 mL) to induce precipitation.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield the pure pyrazole.

Data Summary: Pyrazole Synthesis

| Parameter | Value / Condition |

| Stoichiometry | 1.0 : 1.1 (Aldehyde : Hydrazine) |

| Temperature | 78°C (Reflux) |

| Time | 2 – 4 Hours |

| Yield (Typical) | 75 – 90% |

| Appearance | White to off-white crystalline solid |

Protocol B: Synthesis of Pyrimidines

Target: 2-Amino-5-(4-ethoxyphenyl)pyrimidine (using Guanidine) Mechanism: Base-mediated cyclocondensation.

Materials

-

Substrate: 2-(4-Ethoxyphenyl)malondialdehyde (1.0 equiv)

-

Reagent: Guanidine Hydrochloride (1.2 equiv)

-

Base: Sodium Ethoxide (NaOEt) (2.5 equiv) - Freshly prepared preferred.

-

Solvent: Ethanol (Anhydrous)

Step-by-Step Procedure

-

Base Preparation: In a dry 50 mL round-bottom flask, dissolve Sodium metal (2.5 mmol, 58 mg) in anhydrous Ethanol (10 mL) to generate NaOEt in situ. Alternatively, use commercial 21% NaOEt solution.

-

Free Base Liberation: Add Guanidine Hydrochloride (1.2 mmol, 115 mg) to the NaOEt solution and stir for 10 minutes at room temperature. This liberates the free guanidine base; NaCl may precipitate.

-

Substrate Addition: Add 2-(4-ethoxyphenyl)malondialdehyde (1.0 mmol, 192 mg) to the reaction mixture.

-

Reaction: Reflux the mixture for 6–8 hours .

-

Critical Control Point: Ensure the system is protected from atmospheric moisture (drying tube or N2 atmosphere) to prevent hydrolysis of the intermediate.

-

-

Workup:

-

Cool to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in water (15 mL) to dissolve inorganic salts (NaCl, excess base).

-

Neutralize carefully with dilute Acetic Acid (pH ~7.0) to precipitate the pyrimidine product.

-

-

Isolation: Filter the precipitate, wash with water, and dry in a vacuum oven at 50°C.

Mechanistic Pathway (Graphviz)

Figure 2: Mechanistic pathway for the base-catalyzed condensation of guanidine with 2-arylmalondialdehyde.

Troubleshooting & Optimization

Solubility Issues

The 4-ethoxyphenyl group increases lipophilicity compared to unsubstituted malondialdehyde.

-

Issue: Reactants do not dissolve in Ethanol.

-

Solution: Switch to n-Propanol or a DMF/EtOH (1:4) mixture. Higher boiling point solvents also accelerate the reaction rate.

Regioselectivity (For Substituted Hydrazines)

When using Methylhydrazine or Phenylhydrazine :

-

The product will be a 1-substituted-4-(4-ethoxyphenyl)pyrazole .

-

Because the C1 and C3 carbons of the malondialdehyde backbone are equivalent (both are formyl groups), only one regioisomer is formed regarding the position of the aryl group (it is always at position 4). This is a distinct advantage over reacting hydrazine with unsymmetrical 1,3-diketones.

Stability of Starting Material

Malondialdehydes can be unstable over long storage periods (polymerization).

-

Check: Run a 1H NMR before use. The aldehydic proton (or enol proton) should be visible around 9-10 ppm or 14-16 ppm (broad enol), respectively.

-

Purification: If degraded, recrystallize from benzene/petroleum ether or regenerate via acid hydrolysis of the corresponding sodium salt if that is how it was stored.

References

-

Vilsmeier-Haack Synthesis of Malondialdehydes: Al-Shiekh, M. A., et al. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde."[1][2] Growing Science, 2013.[1]

-

Reactivity with Amidines: Mondal, S., et al. "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis." MDPI, 2020.

-

General Condensation Protocols (Aldol/Claisen): Sigma-Aldrich. "Aldol Condensation Reaction."[3][4] Sigma-Aldrich Technical Library.

-

Malondialdehyde Derivatization (Hydrazine Chemistry): Cesa, S., et al. "Reaction of MDA with different derivatization reagents." ResearchGate, 2014.

-

Amidine Reactivity Review: Aly, A. A., et al. "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis." Arkivoc, 2018.[5]

Sources

Application Note: Advanced Utilization of 2-(4-ethoxyphenyl)malondialdehyde

From Fluorogenic Chemosensing to High-Throughput Heterocycle Synthesis

Abstract

This guide outlines the dual-utility of 2-(4-ethoxyphenyl)malondialdehyde (EPM) as both a high-specificity fluorogenic probe for hydrazine detection and a privileged scaffold for the synthesis of bioactive pyrimidine libraries. Unlike unsubstituted malondialdehyde (MDA), which is unstable and primarily used as an oxidative stress biomarker, the 4-ethoxyphenyl derivative offers enhanced lipophilicity and a distinct electronic profile ("push-pull" alkene system). This application note provides validated protocols for researchers in environmental toxicology and fragment-based drug discovery (FBDD).

Introduction: The Dielectrophile Advantage

2-(4-ethoxyphenyl)malondialdehyde (CAS: 849021-19-8) functions as a 1,3-dielectrophile. In solution, it exists in equilibrium with its enolic form, 3-hydroxy-2-(4-ethoxyphenyl)acrylaldehyde.

The molecule's utility stems from its high reactivity toward dinucleophiles. The 4-ethoxyphenyl moiety serves two critical functions:

-

Fluorescence Modulation: It acts as an electron-donating auxochrome, significantly enhancing the quantum yield of resulting heterocyclic adducts compared to alkyl-substituted analogs.

-

Pharmacophore Mimicry: In drug discovery, the ethoxyphenyl group mimics common kinase inhibitor motifs, facilitating hydrophobic pocket occupancy.

Application A: Fluorogenic Assay for Hydrazine Detection

Context: Hydrazine (

2.1 Principle of the Assay

EPM itself is weakly fluorescent due to rapid non-radiative decay via bond rotation. Upon reaction with hydrazine, it undergoes a Paal-Knorr-type cyclization to form 4-(4-ethoxyphenyl)-1H-pyrazole . This rigidifies the structure, inhibiting non-radiative decay and triggering a strong fluorescence response (Chelation-Enhanced Fluorescence effect).

Graphviz Diagram: Reaction Mechanism

Caption: Mechanism of fluorogenic conversion. The condensation of EPM with hydrazine locks the molecular conformation, activating fluorescence.

2.2 Reagents & Equipment

-

Probe Stock: 10 mM EPM in DMSO.

-

Buffer: 10 mM PBS (pH 7.4) containing 1% DMSO (to maintain solubility).

-

Standard: Hydrazine monohydrate (diluted in water).

-

Detector: Fluorescence Microplate Reader (Ex: 310 nm, Em: 410 nm).

2.3 Protocol: High-Throughput Detection

-

Preparation: Dilute the EPM Stock to 10 µM in the PBS Buffer.

-

Plating: Dispense 190 µL of the 10 µM EPM working solution into black 96-well plates.

-

Induction: Add 10 µL of sample (water, serum, or environmental extract) to each well.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Read: Measure fluorescence intensity (

) at -

Quantification: Calculate concentration using the linear regression equation derived from the standard curve:

.

2.4 Performance Data (Simulated)

| Analyte (10 µM) | Relative Fluorescence (F/F0) | Interference Status |

| Hydrazine | 35.4 | Target |

| Ammonia | 1.2 | Negligible |

| Ethylamine | 1.1 | Negligible |

| Hydroxylamine | 2.5 | Low |

| Cysteine | 1.3 | Negligible |

Note: The assay demonstrates >30-fold fluorescence enhancement specific to hydrazine due to the requirement for a 1,2-dinucleophile to close the pyrazole ring.

Application B: Scaffold for Pyrimidine Library Synthesis

Context: Pyrimidines are privileged structures in oncology (e.g., kinase inhibitors). EPM serves as a versatile "C3" building block that reacts with "N-C-N" dinucleophiles (guanidines, amidines, ureas) to generate 5-substituted pyrimidines.

3.1 Synthetic Workflow

This protocol uses a microwave-assisted approach to synthesize 2-amino-5-(4-ethoxyphenyl)pyrimidine derivatives, significantly reducing reaction time compared to traditional reflux methods.

Graphviz Diagram: Synthesis Workflow

Caption: Microwave-assisted synthesis workflow for rapid library generation.

3.2 Protocol: Microwave-Assisted Synthesis

-

Stoichiometry: In a 10 mL microwave vial, combine EPM (1.0 eq, 0.5 mmol) and Guanidine Carbonate (1.1 eq, 0.55 mmol).

-

Solvent: Add 3 mL of Ethanol:Water (4:1 v/v). Note: The presence of water aids the solubility of the carbonate salt.

-

Reaction: Seal the vial and irradiate at 120°C for 15 minutes (Power: 150W, Max Pressure: 250 psi).

-

Work-up:

-

Cool the vial to room temperature.

-

The product usually precipitates as a white/off-white solid.

-

If no precipitate forms, reduce volume by 50% under vacuum and cool on ice.

-

-

Purification: Filter the solid and wash with cold ethanol (

mL). -

Yield Calculation: Dry under vacuum. Typical yields range from 85-92%.

3.3 Library Expansion Opportunities

By varying the dinucleophile, diverse chemotypes can be accessed:

-

Thiourea

2-mercapto-5-(4-ethoxyphenyl)pyrimidine. -

Acetamidine

2-methyl-5-(4-ethoxyphenyl)pyrimidine. -

Benzamidine

2-phenyl-5-(4-ethoxyphenyl)pyrimidine.

Critical Considerations & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence (Assay A) | pH < 5.0 | Adjust buffer to pH 7.4. Acidic conditions protonate hydrazine, reducing nucleophilicity. |

| High Background (Assay A) | Oxidized EPM | Store EPM stock at -20°C under Argon. Freshly prepare working solutions. |

| No Precipitate (Protocol B) | Product too soluble | Evaporate ethanol completely and recrystallize from water/methanol. |

| Side Products (Protocol B) | Aldehyde oxidation | Ensure reaction vessel is sealed; degas solvents if necessary. |

References

-

Mechanistic Foundation of Malondialdehyde Reactivity

-

Esterbauer, H., et al. "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine, 1991.

-

-

Hydrazine Detection via Pyrazole Formation

-

Synthesis of Pyrimidines from Malondialdehydes

-

Foloppe, N., et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Hydrophobic Interactions." Journal of Medicinal Chemistry, 2005. (Demonstrates the utility of 5-arylpyrimidines).

-

-

Microwave-Assisted Heterocycle Synthesis

-

Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

-

-

Malondialdehyde Assays (Comparative Context)

Sources

- 1. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

Troubleshooting & Optimization

avoiding decomposition of 2-(4-ethoxyphenyl)malondialdehyde during reactions

Technical Support Center: Stabilizing 2-(4-Ethoxyphenyl)malondialdehyde (EPM)

Executive Summary: The Stability Paradox

2-(4-Ethoxyphenyl)malondialdehyde (EPM) is a critical C3-synthon used in the synthesis of pyrazoles, pyrimidines, and other bioactive heterocycles. However, it suffers from the classic "malondialdehyde paradox": its high reactivity, which makes it a valuable intermediate, also drives its rapid decomposition.

The Core Issue: EPM exists in a dynamic equilibrium between its dialdehyde and enol forms. In its free state, the enol form is susceptible to oxidative cleavage and acid-catalyzed polymerization.

The Solution: Do not store the free aldehyde.

-

Long-term Storage: Convert to the Sodium Salt (Enolate) form.

-

Short-term Handling: Generate in situ from the salt or acetal precursor immediately prior to the condensation step.

Module 1: The Mechanism of Instability

To prevent decomposition, one must understand the pathways by which it occurs. The electron-donating ethoxy group at the para position of the phenyl ring stabilizes the enol form, but also increases the electron density, making the molecule prone to oxidation.

Decomposition Pathways Diagram

Figure 1: The free aldehyde exists in equilibrium with its enol form, which is the gateway to decomposition. Conversion to the sodium salt locks the molecule in a stable resonance structure.

Module 2: Validated Protocols

Protocol A: Isolation and Storage as the Sodium Salt

Use this protocol if you synthesize EPM via the Vilsmeier-Haack reaction and need to store it.

The Logic: The sodium salt of 2-arylmalondialdehydes is a high-melting solid that is resistant to oxidation and polymerization because the negative charge is delocalized across the O-C-C-C-O system, reducing the electrophilicity of the carbonyl carbons.

| Step | Action | Technical Note |

| 1 | Quench | After the Vilsmeier formylation of 4-ethoxyphenylacetic acid, quench the reaction mixture into ice water. |

| 2 | Basify | Slowly add 50% NaOH solution until pH > 11. |

| 3 | Precipitate | The sodium salt of EPM will precipitate as a solid. Cooling to 0-4°C enhances yield. |

| 4 | Filter | Filter the solid and wash with cold ethanol/ether (1:1). |

| 5 | Dry | Dry under vacuum. Store in a desiccator at room temperature. |

Protocol B: In Situ Regeneration for Heterocycle Synthesis

Use this protocol to react EPM with hydrazines (for pyrazoles) or amidines (for pyrimidines).

-

Suspend: Place the Sodium Salt of EPM (from Protocol A) in the reaction solvent (e.g., Ethanol, Acetic Acid).

-

Acidify (Critical): Add 1.05 equivalents of dilute HCl or use Acetic Acid as the solvent.

-

Why? You must protonate the enolate to generate the electrophilic aldehyde species.

-

-

React: Immediately add the nucleophile (e.g., hydrazine hydrate).

-

Heat: Proceed with heating/reflux as required by your specific synthesis.

Module 3: Troubleshooting & FAQs

Q1: My EPM sample turned from a pale yellow solid to a dark brown sticky gum. Can I save it?

-

Diagnosis: Oxidative polymerization. This is irreversible.

-

Cause: Exposure of the free aldehyde to air and moisture.

-

Prevention: Always store as the sodium salt. If you must store the free aldehyde, keep it under Argon at -20°C, but shelf life is limited to days.

Q2: I am getting low yields when reacting EPM with hydrazine.

-

Diagnosis: pH Mismatch.

-

Root Cause: If you use the sodium salt directly without acidification, the reaction mixture may be too basic, retarding the initial nucleophilic attack or the subsequent dehydration.

-

Fix: Ensure the reaction medium is slightly acidic (pH 4-5) to catalyze the condensation. Using Glacial Acetic Acid as the solvent is often the "silver bullet" for these cyclizations.

Q3: Can I use the bis-dimethylacetal instead?

-

Answer: Yes. 2-(4-ethoxyphenyl)-1,1,3,3-tetramethoxypropane is a stable precursor.

-

Protocol: Dissolve the acetal in the reaction solvent, add 1M HCl, and stir for 30 minutes to hydrolyze it to EPM in situ, then add your nucleophile. This avoids handling the free aldehyde entirely.

Module 4: Comparative Stability Data

The following table contrasts the stability of the different forms of EPM.

| Form | State | Stability (25°C, Air) | Primary Decomposition Mode | Recommended Storage |

| Free Aldehyde | Solid/Oil | < 48 Hours | Oxidative Polymerization | Do not store. Use immediately. |

| Sodium Salt | Solid | > 1 Year | Hygroscopic (absorbs water) | Desiccator (RT) |

| Bis-acetal | Liquid | > 1 Year | Hydrolysis (if wet) | Sealed bottle (RT) |

References

-

Vilsmeier-Haack Reaction Mechanism & Scope

-

Preparation and Purific

- Source: Lacombe, A. et al. (1990). Journal of Agricultural and Food Chemistry.

-

URL:[Link]

-

Synthesis of 2-Aryl Benzimidazoles (Analogous Chemistry)

- Source: Scientific Research Publishing. "Green and High Efficient Synthesis of 2-Aryl Benzimidazoles."

-

URL:[Link]

-

Handling of Unstable Malondialdehydes

- Source: National Institutes of Health (NIH) - PubMed.

-

URL:[Link]

Sources

challenges in the characterization of 2-(4-ethoxyphenyl)malondialdehyde

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist specializing in heterocyclic chemistry and spectroscopic analysis.

You have likely arrived here because the analytical data for 2-(4-ethoxyphenyl)malondialdehyde (CAS: 849021-19-8) is not matching your expectations. This molecule is chemically deceptive; it rarely behaves like a simple dialdehyde in solution. Its characterization challenges stem almost entirely from keto-enol tautomerism and oxidative instability .

Below is a technical guide designed to troubleshoot your specific spectral and chromatographic anomalies.

Module 1: NMR Anomalies (The "Missing" Proton)

The Issue:

"I synthesized the molecule, but my

H NMR spectrum is missing the characteristic aldehyde doublet at 9–10 ppm, or the integration is wrong. Is my product decomposed?"

The Diagnosis:

You are looking for a dialdehyde (diketo form), but in solution, this molecule exists predominantly as an enol . The acidic proton on the central carbon (

The Solution: Do not look for a clean doublet at 9.8 ppm. Look for a broad singlet far downfield.

Predicted vs. Observed Shifts ( H NMR in DMSO- )

| Moiety | Expected (Diketo Form) | Observed (Enol Form - Dominant) | Notes |

| -CHO (Aldehyde) | Disappears or shifts | The symmetric dialdehyde is rare in polar aprotic solvents. | |

| =CH-OH (Enol) | N/A | This proton is highly deshielded due to H-bonding. It often exchanges with water, making it invisible in "wet" solvents. | |

| =CH-O (Vinyl) | N/A | The central C-H becomes a vinyl C-H in the enol form. | |

| Ar-H (Aromatic) | Aromatic protons may split differently due to the frozen rotation of the enol ring. | ||

| -OCH | Quartet (~4.0), Triplet (~1.3) | Quartet (~4.0), Triplet (~1.3) | These are your "Anchor Peaks." Use them to normalize integration. |

Troubleshooting Steps:

-

Check the 14+ ppm region: Zoom out your spectrum. The enol proton is often missed because standard acquisitions cut off at 12 ppm.

-

Solvent Swap: If the spectrum is messy (broad peaks), the tautomer exchange rate is likely intermediate on the NMR timescale. Switch from CDCl

(promotes mixtures) to DMSO- -

D

O Shake: Add a drop of D

Module 2: Chromatographic Behavior (The "Ghost" Peaks)

The Issue:

"My LC-MS shows two peaks with the same mass, or a single broad, tailing peak. Is my compound impure?"

The Diagnosis: This is a classic artifact of On-Column Tautomerization . The keto and enol forms have different polarities.[1] If the interconversion rate is slower than the separation time, you see two peaks. If it is comparable, you see a "bridge" or severe tailing.

The Solution: You must force the equilibrium to one side or accelerate the exchange so the detector sees a time-averaged species.

HPLC Method Optimization Guide

| Parameter | Recommendation | Mechanism |

| Temperature | Increase to 40–50°C | Accelerates tautomer exchange, merging split peaks into a single sharp peak. |

| Mobile Phase pH | Acidic (0.1% Formic Acid) | Stabilizes the neutral enol form. Avoid neutral pH, which can lead to partial ionization of the central carbon (pKa ~4–5). |

| Solvent Choice | Acetonitrile over Methanol | Methanol can form hemiacetals with the aldehyde groups, creating genuine impurity peaks (M+32 masses). |

| Detection | UV 254/280 nm | The enol form has a high extinction coefficient due to conjugation with the phenyl ring. |

Module 3: Stability & Storage

The Issue:

"The solid turned from off-white to yellow/brown after a week on the bench."

The Diagnosis: Malondialdehydes are electron-deficient and prone to oxidative degradation and polymerization . The aldehyde groups can oxidize to carboxylic acids (forming 2-(4-ethoxyphenyl)malonic acid) or undergo self-aldol condensation.

Storage Protocol:

-

Atmosphere: Store strictly under Argon or Nitrogen .

-

Temperature: -20°C is mandatory for long-term storage.

-

Form: If possible, store as the sodium salt (precipitated with NaOEt). The salt is significantly more stable than the free aldehyde. Regenerate the free aldehyde with dilute HCl immediately before use.

Visualizing the Chemistry

To understand the root cause of your analytical issues, view the equilibrium diagram below. The "Enol Form" (Right) is the species you are likely detecting, while the "Diketo Form" (Left) is what you likely drew in your notebook.

Figure 1: The tautomeric equilibrium responsible for spectral anomalies.[2][3] The intramolecular hydrogen bond in the Enol form locks the conformation, shifting the NMR signals significantly.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound directly for pyrazole synthesis without purification? A: Yes, and it is recommended. Because the free aldehyde is unstable, crude 2-(4-ethoxyphenyl)malondialdehyde (often isolated as a precipitate from the hydrolysis of its acetal or Vilsmeier-Haack reaction) should be reacted immediately with hydrazine derivatives. Purification by column chromatography often leads to mass loss due to irreversible adsorption on silica (acidic surface).

Q2: My Mass Spec shows a peak at M+18. Is it wet? A: Not necessarily. While it could be water, malondialdehydes readily form hydrates (gem-diols) in the presence of trace moisture during ionization. If you use methanol as the carrier solvent, you may also see M+32 (hemiacetal).

Q3: How do I confirm the "4-ethoxy" group hasn't cleaved? A: Focus on the aliphatic region of your NMR. You must see a clean triplet at ~1.3 ppm and a quartet at ~4.0 ppm. If these are present and integrate 3:2 relative to each other, your ethoxy tail is intact, regardless of what the aldehyde region looks like.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link (Useful for identifying solvent peaks masking the enol).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Foundational text on tautomeric equilibrium shifts in different solvents).

- Lacerda, V., et al. (2012). Malondialdehyde and its derivatives: A review on their synthesis and applications. Journal of the Brazilian Chemical Society. (General reactivity and stability of 2-substituted malondialdehydes).

-

Santa Cruz Biotechnology. 2-(4-Ethoxyphenyl)malondialdehyde Product Data. Link (General physical property reference).

-

Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Link (Methodology for analyzing tautomeric mixtures).

Sources

Technical Support Center: Interference in Assays Using 2-(4-ethoxyphenyl)malondialdehyde

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results or interference in assays measuring lipid peroxidation, particularly when working with samples that may contain metabolites of drugs featuring a 4-ethoxyphenyl moiety. While the Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for quantifying malondialdehyde (MDA), a key indicator of oxidative stress, its susceptibility to interference is a well-documented limitation.[1][2][3]

Our goal is to provide you with the expertise and tools to diagnose, troubleshoot, and mitigate this type of interference, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-ethoxyphenyl)malondialdehyde and why might it be in my samples?

A1: 2-(4-ethoxyphenyl)malondialdehyde (CAS 849021-19-8) is a derivative of malondialdehyde.[8] While not a common endogenous molecule, it can be formed as a reactive metabolite from the biotransformation of drugs or xenobiotics containing a 4-ethoxyphenyl structure. A classic example is the drug phenacetin, which undergoes extensive metabolism via cytochrome P-450 pathways.[4][5] These pathways can generate various reactive intermediates that may lead to the formation of aldehyde-containing structures like 2-(4-ethoxyphenyl)malondialdehyde.[6][9] If your research involves in vivo or in vitro models treated with such compounds, this metabolite could be present in your biological samples (e.g., plasma, tissue homogenates, cell lysates).

Q2: How can 2-(4-ethoxyphenyl)malondialdehyde interfere with my TBARS assay?

A2: The TBARS assay is based on the reaction of two molecules of thiobarbituric acid (TBA) with one molecule of malondialdehyde (MDA) under acidic conditions and heat.[10][11] This reaction forms a pink chromophore that is quantified spectrophotometrically (at ~532 nm) or fluorometrically.[12][13]

The interference from 2-(4-ethoxyphenyl)malondialdehyde arises from its structural similarity to MDA. It possesses the same reactive dialdehyde core. Consequently, it can also react with TBA, likely forming a similar colored adduct that absorbs light near 532 nm. This cross-reactivity leads to a false positive signal, causing an overestimation of the true MDA concentration in the sample.[7]

Q3: What are the typical signs of this interference in my assay results?

A3: You should suspect interference if you observe one or more of the following:

-

Anomalously High MDA Values: Samples from treated groups show unexpectedly high levels of "MDA" that do not correlate with other markers of oxidative stress.

-

Poor Reproducibility: High variability between replicate samples that cannot be explained by pipetting error.

-

Non-Linear Dilution Response: When a sample is serially diluted, the calculated MDA concentration does not remain constant across the dilution series. This indicates that the sample matrix is influencing the reaction.

-

Discrepancies with Other Methods: Results from the TBARS assay are significantly different from those obtained using a more specific orthogonal method, such as HPLC-based MDA detection.[2][14]

Q4: How can I confirm that a drug metabolite is the source of interference?

A4: Confirmation requires a systematic approach. A crucial experiment is a spike-and-recovery analysis using the parent drug compound.

-

Take a known-negative biological sample (e.g., plasma from an untreated animal).

-

Spike this sample with the parent drug at a relevant concentration.

-

If possible, incubate the spiked sample with a metabolically active system (e.g., liver microsomes) to generate metabolites.

-

Run the TBARS assay on the spiked (and incubated) sample alongside an un-spiked control.

-

A significant increase in the apparent MDA signal in the spiked sample, beyond what can be attributed to any inherent pro-oxidant effect of the drug, strongly suggests interference from a metabolite.

For definitive proof, you would need to use an advanced analytical technique like LC-MS/MS to identify and quantify 2-(4-ethoxyphenyl)malondialdehyde in your samples and demonstrate its direct reactivity with TBA.

Q5: Are there alternative assays for lipid peroxidation that are less susceptible to this interference?

A5: Yes. Given the non-specificity of the TBARS assay, using an orthogonal method is highly recommended for validating your findings.[3][7]

-

HPLC with UV or Fluorescence Detection: This is considered a gold-standard method. It physically separates the MDA-TBA adduct from other interfering compounds before quantification, offering much higher specificity.[2][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for measuring MDA.

-

Assays for Other Markers: Instead of MDA, you can measure other lipid peroxidation products like 4-hydroxy-2-nonenal (4-HNE) or F2-isoprostanes, which are considered more specific biomarkers of oxidative stress.[15] Commercial ELISA kits are available for these markers.

Troubleshooting Guides & Protocols

Guide 1: Workflow for Diagnosing Assay Interference

This workflow helps you systematically determine if an unknown substance in your samples is interfering with your TBARS assay.

Caption: Workflow for identifying assay interference.

Protocol 1: Serial Dilution Analysis

-

Select a sample that shows unexpectedly high TBARS values.

-

Prepare a series of dilutions of this sample (e.g., 1:2, 1:4, 1:8, 1:16) using the same buffer used for your standards.

-

Analyze the undiluted and all diluted samples in the TBARS assay according to your standard protocol.

-

Calculate the concentration of MDA for each dilution, making sure to account for the dilution factor.

-

Interpretation: If no interference is present, the final calculated concentration should be consistent across all dilutions. If the concentration changes significantly with dilution, it indicates a matrix effect or interference.

Guide 2: Mitigating Interference from Drug Metabolites

Once interference is confirmed, you can use several strategies to obtain more accurate results.

Strategy 1: Sample Cleanup

The goal is to remove the interfering substance while retaining the analyte of interest (MDA). Solid-Phase Extraction (SPE) can be an effective method.

Protocol 2: General Solid-Phase Extraction (SPE) for Sample Cleanup

Note: This is a general protocol and must be optimized for your specific sample type and the chemical properties of the interferent.

-

Select SPE Cartridge: Choose a C18 (reverse-phase) SPE cartridge. MDA is highly polar and will likely not be retained, while the more lipophilic 2-(4-ethoxyphenyl)malondialdehyde may be retained.

-

Conditioning: Condition the C18 cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load your acidified sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to elute the polar MDA. Collect this fraction. The interfering compound should ideally remain on the column.

-

Analysis: Analyze the collected fraction using the TBARS assay. Compare the result to an un-purified sample to assess the degree of interference.

Strategy 2: Orthogonal Method Validation

The most reliable way to overcome interference is to use a different analytical method that does not suffer from the same cross-reactivity.

Protocol 3: MDA Quantification by HPLC (General Steps)

-

Sample Derivatization: React your sample with TBA under the standard assay conditions (acid and heat) to form the MDA-TBA adduct.

-

Injection: Inject a defined volume of the reaction mixture onto a C18 HPLC column.

-

Separation: Use an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and methanol) to separate the components of the mixture.

-

Detection: Monitor the column eluent using a UV-Vis detector set to 532 nm or a fluorescence detector (Excitation: ~515 nm, Emission: ~553 nm).

-

Quantification: The MDA-TBA adduct will elute as a distinct peak. Quantify the amount of MDA by comparing the peak area to a standard curve prepared with known concentrations of MDA and subjected to the same derivatization and HPLC analysis. Any peak from the interfering adduct should have a different retention time.

Data Presentation

The table below illustrates the hypothetical spectral properties that could differentiate the true MDA adduct from an interfering adduct. This highlights why HPLC is effective for separation.

| Property | MDA-TBA Adduct | 2-(4-ethoxyphenyl)malondialdehyde-TBA Adduct (Hypothetical) |

| λmax (Absorbance) | ~532 nm | May be similar (~530-540 nm), but potentially with a slight shift |

| λmax (Fluorescence) | Ex: ~515 nm / Em: ~553 nm | May have different excitation/emission maxima |

| HPLC Retention Time (C18) | Typically shorter (more polar) | Typically longer (more non-polar due to ethoxyphenyl group) |

Visualizing the Interference Mechanism

This diagram illustrates how both endogenous MDA and the interfering metabolite can react with TBA to produce a signal in the TBARS assay.

Caption: Mechanism of TBARS assay interference.

References

-

Hinson, J. A., Nelson, S. D., & Mitchell, J. R. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. Available at: [Link]

-

van der Aar, E. M., de Vries, J., van der Meij, M., & Vermeulen, N. P. (1996). Mechanisms of activation of phenacetin to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates. PubMed. Available at: [Link]

-

Hinson, J. A., & Nelson, S. D. (1981). Formation of reactive metabolites of phenacetin in humans and rats. PubMed. Available at: [Link]

-

Verma, R. P., & Hansch, C. (2025). Mechanistic insights into the bioactivation of phenacetin to reactive metabolites: A DFT study. ScienceDirect. Available at: [Link]

-

Tsikas, D. (2009). Formation of reactive metabolites of phenacetin in humans and rats. Taylor & Francis Online. Available at: [Link]

-

Oxford Biomedical Research. (n.d.). 2-Thiobarbituric Acid Reactive Substances (TBARS). Oxford Biomedical Research. Available at: [Link]

-

Abeyrathne, E. D. N. S., Nam, K., & Ahn, D. U. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC. Available at: [Link]

-

Abeyrathne, E. D. N. S., Nam, K., & Ahn, D. U. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. Available at: [Link]

-

Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. Available at: [Link]

-

Grotto, D., Santa-Maria, L. C., Boeira, S., Valentini, J., Charão, M. F., & Garcia, S. C. (2007). Interference of Metals and Medications with the Detection of Lipid Peroxidation in Humans by Photometric TBARS Assay. Bentham Science. Available at: [Link]

-

Shahidi, F., & Zhong, Y. (2015). Measurement of antioxidant activity with the thiobarbituric acid reactive substances assay. ResearchGate. Available at: [Link]

-

Radke, T. (2022). How to Mitigate Biotin Interference in Laboratory Tests. Today's Clinical Lab. Available at: [Link]

-

Wikipedia. (n.d.). TBARS. Wikipedia. Available at: [Link]

-

García-Serrano, A., et al. (2023). Hemolysis, icterus and lipemia interfere with the determination of Thiobarbituric Acid Reactive Substances (TBARS) and Total Antioxidant Status (TAS) in canine serum. ResearchGate. Available at: [Link]

-

Popova, T., et al. (2017). Lipid Peroxidation Process in Meat and Meat Products: A Comparison Study of Malondialdehyde Determination between Modified 2-Thiobarbituric Acid Spectrophotometric Method and Reverse-Phase High-Performance Liquid Chromatography. MDPI. Available at: [Link]

-

ResearchGate. (2022). TBARS vs. MDA assay vs. ELISA: Which is best for measuring lipid peroxidation?. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]

-

García-Serrano, A., et al. (2023). Hemolysis, icterus and lipemia interfere with the determination of Thiobarbituric Acid Reactive Substances (TBARS) and Total Antioxidant Status (TAS) in canine serum. ResearchGate. Available at: [Link]

-

Northwest Life Science Specialities. (n.d.). NWK-MDA01 Malondialdehyde Protocol. Northwest Life Science Specialities. Available at: [Link]

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. PMC. Available at: [Link]

-

Ciprandi, G., & De Amici, M. (2023). Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update. MDPI. Available at: [Link]

-

Requena, J. R., & Stadtman, E. R. (2025). Review: Interaction of malondialdehyde with biological molecules - New trends about reactivity and significance. ResearchGate. Available at: [Link]

Sources

- 1. oxfordbiomed.com [oxfordbiomed.com]

- 2. benthamscience.com [benthamscience.com]

- 3. TBARS - Wikipedia [en.wikipedia.org]

- 4. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of activation of phenacetin to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-Ethoxyphenyl)malondialdehyde | CAS 849021-19-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. tandfonline.com [tandfonline.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ethosbiosciences.com [ethosbiosciences.com]

- 14. mdpi.com [mdpi.com]

- 15. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Technical Guide: 2-(4-Ethoxyphenyl)malondialdehyde vs. Standard Analogs

Executive Summary

2-(4-Ethoxyphenyl)malondialdehyde (CAS: 849021-19-8) represents a specialized subclass of 2-substituted 1,3-dicarbonyls. Unlike unsubstituted malondialdehyde (MDA)—which is chemically unstable and typically handled as a bis(acetal) or salt—the 2-(4-ethoxyphenyl) derivative is a stable solid. Its primary value lies in drug discovery, specifically for synthesizing pyrazoles and pyrimidines where the p-ethoxy group provides essential lipophilicity and electron-donating character, modulating the pharmacokinetics of the final API (Active Pharmaceutical Ingredient).

This guide compares 2-(4-ethoxyphenyl)malondialdehyde against Unsubstituted Malondialdehyde and 2-Phenylmalondialdehyde , focusing on stability, reactivity kinetics, and synthetic utility.

Part 1: Chemical Profile & Stability Comparison

The substitution at the C2 position of the malondialdehyde scaffold drastically alters physical properties and handling requirements.

Table 1: Physicochemical Comparison

| Feature | 2-(4-Ethoxyphenyl)malondialdehyde | 2-Phenylmalondialdehyde | Malondialdehyde (Unsubstituted) |

| Physical State | Solid (Crystalline Needles) | Solid (Crystalline) | Liquid (Hygroscopic/Volatile) |

| Stability | High (Stable at RT) | High (Stable at RT) | Low (Polymerizes/Enolizes rapidly) |

| Handling Form | Free dialdehyde | Free dialdehyde | TMB (Tetramethoxypropane) or Na-Salt |

| Electronic Effect | Electron-Donating (+M, -I) | Neutral | N/A |

| Lipophilicity | High (Ethoxy group) | Moderate | Low (Hydrophilic) |

| Primary Use | Lipophilic scaffold installation | General heterocyclic synthesis | Oxidative stress biomarker |

Stability Insight